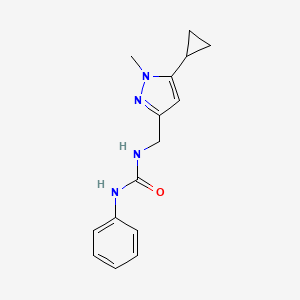

1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-phenylurea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

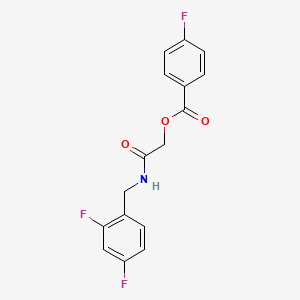

The compound "1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-phenylurea" is a derivative of the 3-phenyl-1H-pyrazole class, which is known for its significance as an intermediate in the synthesis of biologically active compounds. The pyrazole ring is a five-membered heterocycle containing two nitrogen atoms, which is often a key structural component in pharmaceuticals and agrochemicals due to its diverse biological activities.

Synthesis Analysis

The synthesis of 3-phenyl-1H-pyrazole derivatives typically involves a Knoevenagel condensation followed by a cyclization reaction. For instance, the synthesis of 3-phenyl-1H-pyrazole (1) from acetophenone (2) and hydrazine is a two-step process with an overall yield of 80% . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed, possibly involving a cyclopropanation step as seen in the synthesis of spiro[cyclopropane-1,4'-pyrazolin-5'-one] derivatives .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. For example, the crystal structure of 1-[(1'-phenyl-5'-methyl-4'-pyrazolcarbonyl)]-3-methylthio-5-amino-1H-yl-1,2,4-triazole was determined by single-crystal X-ray diffraction analysis . The pyrazole ring can engage in various supramolecular interactions, including π-stacking, which can influence the compound's physical properties and reactivity .

Chemical Reactions Analysis

Pyrazole derivatives can participate in a variety of chemical reactions. The presence of the pyrazole ring allows for reactions such as cyclopropanation, as seen in the synthesis of spiro[cyclopropane-1,4'-pyrazolin-5'-one] derivatives . Additionally, the reactivity of the phenyl ring in the pyrazole structure can be exploited for further functionalization, as seen in the synthesis of various biologically active pyrazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of substituents on the pyrazole ring can affect properties such as solubility, melting point, and stability. The supramolecular interactions, such as hydrogen bonding and π-stacking, can also play a role in the compound's crystallinity and overall solid-state architecture . The specific properties of "1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-phenylurea" would need to be determined experimentally, but insights can be drawn from related compounds in the literature.

Aplicaciones Científicas De Investigación

Biological Activities of Pyrazole Derivatives

Pyrazole derivatives are widely recognized for their significant biological activities, which include antimicrobial, anti-inflammatory, and antiviral properties. For instance, Kendre et al. (2013) synthesized a new series of 1H-pyrazole derivatives bearing an aryl sulfonate moiety, demonstrating potent anti-inflammatory and antimicrobial activities against both Gram-positive and Gram-negative bacterial strains (Kendre, Landge, Jadhav, & Bhusare, 2013). Similarly, Attaby et al. (2006) reported on the synthesis of 1H-pyrazole derivatives with notable antiviral activity, highlighting the versatility of pyrazole cores in the development of new therapeutic agents (Attaby, Elghandour, Ali, & Ibrahem, 2006).

Anticancer Potential

The anticancer potential of pyrazole derivatives is also noteworthy. Ananda et al. (2017) synthesized novel 1-aryl-3, 5-bis(het)aryl pyrazole derivatives and demonstrated their cytotoxic effects against breast cancer and leukemic cells, indicating their potential as small molecule inhibitors for cancer treatment (Ananda, Sharath Kumar, Nishana, Hegde, Srivastava, Byregowda, Choudhary, Raghavan, & Rangappa, 2017).

Material Science Applications

In addition to biomedical applications, pyrazole derivatives have found use in materials science. For example, Stagni et al. (2008) explored the synthesis and characterization of iridium tetrazolate complexes with pyrazole ligands, demonstrating their application in color tuning for organic light-emitting devices (Stagni, Colella, Palazzi, Valenti, Zacchini, Paolucci, Marcaccio, Albuquerque, & De Cola, 2008).

Propiedades

IUPAC Name |

1-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O/c1-19-14(11-7-8-11)9-13(18-19)10-16-15(20)17-12-5-3-2-4-6-12/h2-6,9,11H,7-8,10H2,1H3,(H2,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCNOZXIXYHIXMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNC(=O)NC2=CC=CC=C2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-cyclopentylacetamide](/img/structure/B2507159.png)

![5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-one](/img/structure/B2507164.png)

![N-(3-bromophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2507166.png)

![3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/no-structure.png)

![N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2507172.png)

![3-benzyl-8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2507177.png)

![5-(1-Methoxypropan-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2507178.png)